molecular formula C9H12BrClFN B14860550 (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl

Cat. No.: B14860550
M. Wt: 268.55 g/mol
InChI Key: WOIROJAYZFEBNB-UHFFFAOYSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl is a chiral amine compound that contains bromine and fluorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, such as reductive amination or asymmetric synthesis, to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may result in the replacement of bromine or fluorine with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hcl: Similar structure with chlorine instead of bromine.

    (S)-1-(2-Bromo-6-chlorophenyl)propan-1-amine hcl: Similar structure with chlorine instead of fluorine.

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine hcl is unique due to the specific combination of bromine and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H

InChI Key

WOIROJAYZFEBNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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